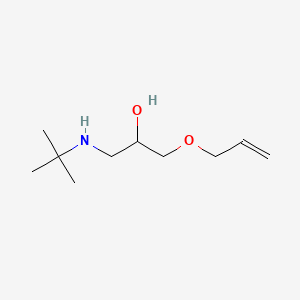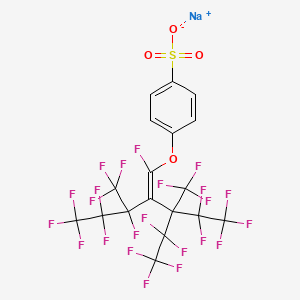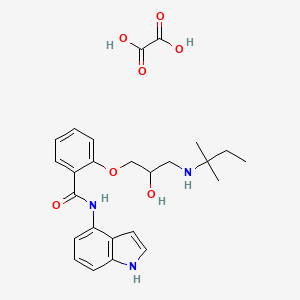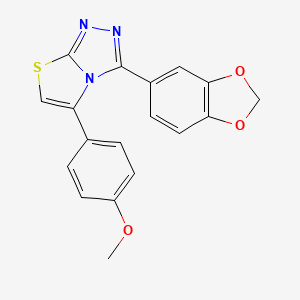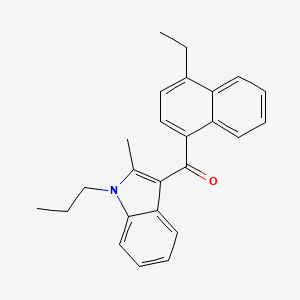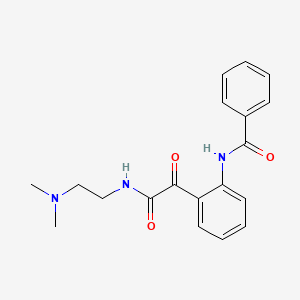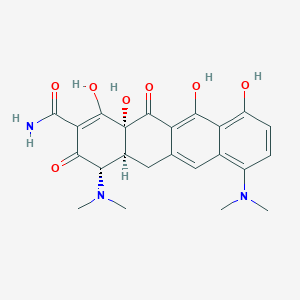
Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride is a synthetic organic compound that belongs to the class of thiazolium salts. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a naphtho ring fused to a thiazolium ring, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride typically involves the reaction of a naphthoquinone derivative with a thiazole compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives. Substitution reactions can result in the formation of various substituted thiazolium salts.
科学的研究の応用
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound may have biological activity and could be studied for its potential effects on biological systems.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolium salts have shown promise.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
Thiazolium Salts: Other thiazolium salts with different substituents may have similar chemical properties and applications.
Naphthoquinone Derivatives: Compounds with a naphthoquinone core structure may share some reactivity and biological activity.
Uniqueness
The unique combination of a naphtho ring fused to a thiazolium ring, along with the specific substituents, gives Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride distinct properties
特性
CAS番号 |
41426-06-6 |
|---|---|
分子式 |
C16H15Cl2NS |
分子量 |
324.3 g/mol |
IUPAC名 |
2-[(Z)-2-chloroprop-1-enyl]-1-ethylbenzo[e][1,3]benzothiazol-1-ium;chloride |
InChI |
InChI=1S/C16H15ClNS.ClH/c1-3-18-15(10-11(2)17)19-14-9-8-12-6-4-5-7-13(12)16(14)18;/h4-10H,3H2,1-2H3;1H/q+1;/p-1/b11-10-; |
InChIキー |
MFTUHXPYOCPXSX-GMFCBQQYSA-M |
異性体SMILES |
CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)/C=C(/C)\Cl.[Cl-] |
正規SMILES |
CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C=C(C)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
